molecular formula C14H14N4 B11740161 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine

Cat. No.: B11740161
M. Wt: 238.29 g/mol
InChI Key: UIWHTIKTEMALLR-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that features both a quinoline and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1,3-dimethyl-4-aminopyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
  • 4-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
  • 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-3-amine

Uniqueness

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine

InChI

InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16)

InChI Key

UIWHTIKTEMALLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C

Origin of Product

United States

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